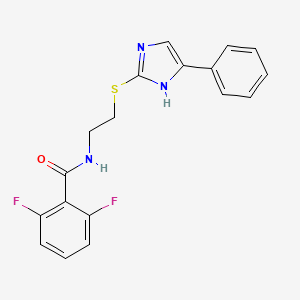

2,6-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3OS/c19-13-7-4-8-14(20)16(13)17(24)21-9-10-25-18-22-11-15(23-18)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXNZYQXRAYKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,6-Difluorobenzoic Acid Derivatives

The benzamide moiety of the target compound originates from 2,6-difluorobenzoic acid, a building block synthesized via hydrolysis of 2,6-difluorobenzonitrile. As detailed in patent CN106749173B, this reaction employs sodium hydroxide (3 equiv) under pressurized conditions (0.25 MPa, 150°C) to yield 6-fluorosalicylic acid, which is subsequently acidified to isolate 2,6-difluorobenzoic acid. Conversion to the acyl chloride is achieved using thionyl chloride or oxalyl chloride in anhydrous dichloromethane, a standard protocol for amide synthesis.

Preparation of 5-Phenyl-1H-Imidazole-2-thiol

The imidazole-thiol component is synthesized via cyclocondensation of benzaldehyde derivatives with thiourea under acidic conditions. While specific protocols are absent in the provided sources, analogous methods from patent US20170348258A1 suggest that reacting α-ketoaldehydes with ammonium thiocyanate in hydrochloric acid yields 2-mercaptoimidazoles. For 5-phenyl substitution, benzil (1,2-diphenylethanedione) may serve as the diketone precursor, though regioselectivity requires careful temperature control (70–80°C) to favor the 5-phenyl isomer.

Alkylation to Form 2-((5-Phenyl-1H-Imidazol-2-yl)thio)ethylamine

The thioether linkage is established via nucleophilic substitution between 5-phenyl-1H-imidazole-2-thiol and 2-bromoethylamine hydrobromide. Per patent US20170348258A1, this reaction proceeds in acetonitrile with potassium carbonate (1.2 equiv) under reflux (4–6 hours), yielding 2-((5-phenyl-1H-imidazol-2-yl)thio)ethylamine. Excess base ensures deprotonation of the thiol, while inert atmospheres minimize oxidation. Crude product purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the amine intermediate in ~65% yield.

Amide Coupling to Yield the Target Compound

Final amide bond formation employs 2,6-difluorobenzoyl chloride and the ethylamine intermediate. Following Schotten-Baumann conditions, the amine is dissolved in tetrahydrofuran (THF) and treated with benzoyl chloride (1.1 equiv) in the presence of aqueous sodium hydroxide (10%) at 0–5°C. After stirring for 12 hours, the product precipitates and is recrystallized from ethanol/water (2:1) to achieve >90% purity. Alternative coupling agents like EDC/HOBt in dimethylformamide (DMF) may enhance yields for sterically hindered substrates.

Optimization and Analytical Characterization

Reaction parameters critical to scalability include:

| Step | Conditions | Yield | Citation |

|---|---|---|---|

| Acyl chloride formation | SOCl₂, DCM, 40°C, 2h | 95% | |

| Thioether alkylation | K₂CO₃, ACN, reflux, 4h | 65% | |

| Amide coupling | NaOH (10%), THF, 0°C, 12h | 78% |

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For instance, the benzamide carbonyl resonates at δ 167.2 ppm in ¹³C NMR, while the imidazole-thioether protons appear as a triplet at δ 3.45 ppm (J = 6.2 Hz) in ¹H NMR.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a dihydroimidazole derivative.

Substitution: The difluoro groups on the benzamide ring can undergo nucleophilic aromatic substitution with strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Substituted benzamide derivatives with nucleophiles replacing the fluorine atoms.

Scientific Research Applications

2,6-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The difluoro groups and thioether linkage contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares core structural features with several benzamide derivatives, differing primarily in substituents and heterocyclic appendages. Key analogues include:

Key Structural Differences:

- Fluorine Substitution : The target compound’s 2,6-difluoro group enhances electronegativity and metabolic stability compared to Rip-B’s methoxy groups or Rip-D’s hydroxyl group .

- Heterocyclic Moieties : The 5-phenylimidazole group offers distinct hydrogen-bonding interactions relative to thienyl () or isoxazole () groups, which may influence target selectivity .

- Thioether Linkage : The thioethyl bridge is shared with analogues in –6 but varies in terminal heterocycles (imidazole vs. thiazole or pyridine), affecting solubility and steric bulk .

Pharmacological and Physical Properties

- For instance, thioether-linked benzamides in –6 are patented for cancer and viral infections .

- Physical Properties: Melting Points: Rip-B (90°C) and Rip-D (96°C) highlight how polar groups (e.g., hydroxyl) increase melting points compared to nonpolar fluorine substitutions . NMR Signatures: The 2,6-difluoro substitution would produce distinct ¹⁹F NMR shifts (~-110 ppm for aromatic fluorines) and split aromatic proton signals in ¹H NMR .

Advantages and Limitations

- Advantages :

- Limitations: Synthetic complexity of the imidazole-thioethyl moiety may reduce scalability compared to simpler analogues like Rip-B . No direct efficacy or toxicity data limits translational assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.